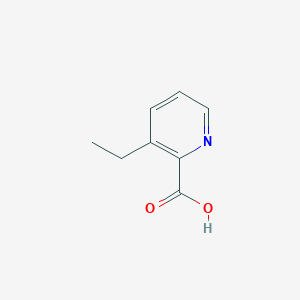

3-Ethylpyridine-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTNEELQXPKMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591222 | |

| Record name | 3-Ethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-88-5 | |

| Record name | 3-Ethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpyridine 2 Carboxylic Acid

Transformations Involving the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-Ethylpyridine-2-carboxylic acid is influenced by the presence of both an electron-donating ethyl group and an electron-withdrawing carboxylic acid group.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution more challenging than for benzene (B151609). pipzine-chem.com The reaction typically occurs at the positions meta to the nitrogen atom (C-3 and C-5). In this compound, the C-3 position is already substituted. The ethyl group at C-3 is an activating, ortho-, para-director, while the carboxylic acid at C-2 is a deactivating, meta-director. The combined influence of these groups, along with the deactivating effect of the pyridine nitrogen, directs incoming electrophiles. For the related compound 3-ethylpyridine (B110496), electrophilic attack, such as bromination, is directed to the C-4 position. pipzine-chem.com The carboxylic acid group in this compound deactivates the ring, particularly at the ortho and para positions relative to itself (C-3 and C-6), further favoring substitution at C-4 and C-5. youtube.com The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, especially when activated by electron-withdrawing groups. pipzine-chem.com The carboxylic acid group at the C-2 position enhances the electrophilicity of the ring, facilitating nucleophilic attack. Reactions with strong nucleophiles can lead to the substitution of groups on the pyridine ring. For instance, the activation of pyridine rings by forming N-oxides can promote nucleophilic substitution at the C-2 and C-4 positions. wikipedia.org

Oxidation to Pyridine N-Oxides

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is significant as it alters the electronic properties of the ring, often facilitating other reactions like electrophilic substitution or serving as a synthetic intermediate. wikipedia.orgnih.gov A variety of oxidizing agents can be employed for this purpose.

The oxidation of 3-substituted pyridines to their corresponding N-oxides has been studied extensively. arkat-usa.org The choice of reagent can influence the yield and selectivity of the reaction.

Table 1: Common Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid | arkat-usa.org |

| Sodium Perborate | - | arkat-usa.org |

| Potassium Peroxymonosulfate (Oxone) | - | arkat-usa.org |

For 3-substituted pyridines, m-CPBA has been reported to give the highest yields compared to several other common oxidants. arkat-usa.org The resulting this compound N-oxide would have altered reactivity, with the N-oxide group capable of directing further substitutions. wikipedia.org

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in this compound, undergoing reactions typical for this functional group.

Reduction Pathways to Alcohols and Aldehydes

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com The reaction proceeds in a dry ether solvent, followed by an acidic workup. chemguide.co.uk

The reduction mechanism involves a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the -OH group. libretexts.org This initially forms an aldehyde intermediate. chemguide.co.ukchemistrysteps.com However, aldehydes are more reactive towards reduction than the starting carboxylic acid, so the reaction does not stop at this stage and proceeds to the primary alcohol. chemistrysteps.comlibretexts.orglibretexts.org

Table 2: Reducing Agents for Carboxylic Acids

| Reagent | Product | Comments | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective. Requires anhydrous conditions. | chemguide.co.ukchemistrysteps.comlibretexts.org |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction | Not reactive enough to reduce carboxylic acids. | chemguide.co.ukchemistrysteps.com |

| Borane (BH₃) | Primary Alcohol | A good alternative to LiAlH₄. | chemistrysteps.com |

Isolating the aldehyde from the reduction of a carboxylic acid is challenging. Special, less reactive hydride reagents are typically required to stop the reduction at the aldehyde stage, and this is more commonly achieved starting from an ester or acid chloride rather than the carboxylic acid itself. libretexts.org

Proton Transfer Reaction Mechanisms

As a carboxylic acid, this compound is an acidic compound capable of donating a proton from its hydroxyl group. The acidity is quantified by its pKa value. For the structurally similar 5-ethylpyridine-2-carboxylic acid, the pKa of the carboxylic acid group is estimated to be around 4-5. pipzine-chem.com

The process of proton transfer in solution is a fundamental acid-base reaction. In an aqueous environment, water molecules can act as a "proton shuttle." masterorganicchemistry.com The mechanism can be depicted in a two-step process:

Deprotonation: A base, such as a water molecule, removes the acidic proton from the carboxylic acid's hydroxyl group, forming a carboxylate anion and a hydronium ion (H₃O⁺).

Protonation: The hydronium ion can then transfer a proton to another species in the solution.

This equilibrium is central to the chemical behavior of the compound in protic solvents. The presence of the nitrogen atom in the pyridine ring also allows for protonation, giving the molecule both acidic and basic character.

Chemical Stability and Degradation Pathways

This compound is a relatively stable organic compound under standard conditions. However, like many organic molecules, it can be sensitive to certain environmental factors. High temperatures and humidity may promote deterioration. pipzine-chem.com

Biodegradation pathways for related compounds have been investigated. For instance, the bacterium Gordonia nitida LE31 can degrade 3-ethylpyridine. nih.gov The degradation pathway for both 3-methylpyridine (B133936) and 3-ethylpyridine by this organism was found to proceed through a novel mechanism involving the cleavage of the C-2–C-3 bond of the pyridine ring, with formic acid identified as a metabolite. nih.gov This suggests that microbial degradation of this compound could potentially involve the cleavage of the heterocyclic ring structure.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis and Characterization of Pyridine (B92270) Carboxylic Acid Esters

The transformation of pyridine carboxylic acids into their corresponding esters is a fundamental reaction in organic synthesis, often serving as a crucial step in the preparation of more complex molecules. This esterification process can be achieved through various methods, with the Fischer-Speier esterification being a classic and widely employed technique. This method typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of ethyl 6-methylpicolinate, an analogue of an ethyl ester of 3-ethylpyridine-2-carboxylic acid, is accomplished by refluxing 6-methylpicolinic acid in ethanol (B145695) with sulfuric acid for an extended period. chemicalbook.com The reaction mixture is then neutralized, and the product is extracted to yield the desired ester. chemicalbook.com

Another approach to synthesizing pyridine-2,3-dicarboxylic acid esters involves a multi-step process starting from 2,3-dihalomaleic acid esters. google.com These are first reacted with ammonia (B1221849) or ammonium (B1175870) salts to form 2-amino-3-halomaleic acid esters. google.com Subsequently, these intermediates are reacted with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst and an acid-binding agent to yield the final pyridine-2,3-dicarboxylic acid esters. google.com The choice of solvent and base in this latter step can significantly influence the reaction's efficiency. google.com

The characterization of these synthesized esters is paramount to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable. For example, in the 1H-NMR spectrum of ethyl 6-methylpicolinate, distinct signals corresponding to the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the methyl group on the pyridine ring are observed at specific chemical shifts and with characteristic splitting patterns. chemicalbook.com

Preparation of Substituted Amide Analogues

The amide functional group is a cornerstone of many biologically active compounds. pulsus.com The synthesis of amide analogues of pyridine carboxylic acids is, therefore, of significant interest. A common and effective method for preparing amides is the coupling of a carboxylic acid with an amine. pulsus.comajchem-a.com This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with an amine. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct formation of an amide bond from a carboxylic acid and an amine. ajchem-a.com This method is advantageous as it often proceeds under mild conditions and can be applied to a wide range of substrates. ajchem-a.com

The synthesis of N-alkylanilines from picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid has been reported to produce a variety of mono- and bis-amides in moderate to good yields. nih.gov An interesting observation in the reaction of picolinic acid with thionyl chloride to form the acid chloride in situ is the concurrent formation of the 4-chloro-substituted picolinamide, which can be separated from the primary product by column chromatography. nih.gov

A more convergent, three-component synthesis of 2-amidopyridines has also been developed using organophosphorus catalysis. nih.gov This method involves the serial dehydrative coupling of amines, carboxylic acids, and pyridine N-oxides, demonstrating a novel approach to amide bond formation and functionalization in a single process. nih.gov

Isomeric Forms of Ethylpyridine Carboxylic Acids (e.g., 6-Ethylpyridine-2-carboxylic acid)

Isomers of ethylpyridine carboxylic acid, such as 4-ethylpyridine-2-carboxylic acid and 6-ethylpyridine-2-carboxylic acid, exhibit distinct properties and reactivity due to the different placement of the ethyl group on the pyridine ring. nih.govcymitquimica.com 6-Ethylpyridine-2-carboxylic acid, also known as 6-ethylpicolinic acid, is an organic compound featuring a pyridine ring substituted with an ethyl group at the 6-position and a carboxylic acid group at the 2-position. cymitquimica.com The presence of the carboxylic acid group gives the molecule acidic properties, enabling it to undergo reactions like esterification and amidation. cymitquimica.com The ethyl group, in turn, can affect the compound's solubility and polarity. cymitquimica.com

The synthesis of these isomers often requires specific starting materials and reaction conditions. For example, 5-ethylpyridine-2-carboxylic acid can be synthesized by the oxidation of 2-methyl-5-ethylpyridine using a strong oxidizing agent like potassium permanganate (B83412). pipzine-chem.com Similarly, the synthesis of 5-ethylpyridine-2,3-dicarboxylic acid can be achieved through the oxidation of 3-ethylquinoline (B157896) under basic conditions using potassium permanganate, albeit in low yields. epo.org A more efficient method for preparing 5-ethyl-pyridine-2,3-dicarboxylic acid involves the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in an aqueous solution of sodium or potassium hydroxide. epo.org

Table 1: Isomeric Forms of Ethylpyridine Carboxylic Acid

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 4-Ethylpyridine-2-carboxylic Acid | 4021-13-0 | C8H9NO2 | Ethyl group at the 4-position of the pyridine ring. nih.gov |

| 6-Ethylpyridine-2-carboxylic Acid | 4080-48-2 | C8H9NO2 | Ethyl group at the 6-position of the pyridine ring. cymitquimica.com |

| 5-Ethylpyridine-2-carboxylic Acid | Not specified | C8H9NO2 | Ethyl group at the 5-position of the pyridine ring. pipzine-chem.com |

| 2-Ethylpyridine-4-carboxylic Acid | 3376-96-3 | C8H9NO2 | Ethyl group at the 2-position and carboxylic acid at the 4-position. simsonpharma.com |

Inductive and Steric Effects of Substituents on Reactivity

The reactivity of the pyridine ring and its associated functional groups is significantly influenced by the electronic and steric nature of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the carbon atoms electron-deficient compared to benzene (B151609). imperial.ac.uk This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack. imperial.ac.uk

Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups (e.g., ethyl), increase the electron density on the pyridine ring through a positive inductive effect (+I). scribd.com This increased electron density enhances the basicity of the pyridine nitrogen. scribd.com Conversely, electron-withdrawing groups (EWGs), like halogens or a nitro group, decrease the electron density via a negative inductive effect (-I), thereby reducing the basicity. scribd.com In the context of electrophilic aromatic substitution, EDGs activate the ring, while EWGs deactivate it. For instance, in the catalysis of C-C coupling reactions by iron(III) complexes with substituted pyridine ligands, EWGs in the 4-position of the pyridine ring led to higher reaction yields. nih.gov

Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to the reactive centers. scribd.com For example, a bulky substituent at a position adjacent to the nitrogen atom can impede the protonation or alkylation of the nitrogen. scribd.com In nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, bulky 3-substituents were found to direct the substitution towards the 6-position. researchgate.net This regioselectivity was correlated with the Verloop steric parameter B1, highlighting the importance of steric factors in determining the reaction outcome. researchgate.net In the case of amide derivatives, the geometry of the amide bond can be influenced by the steric interactions between the substituents on the nitrogen and the pyridine ring, with a preference for a cis amide geometry often observed in the solid state. nih.gov

Computational Chemistry and Theoretical Studies of 3 Ethylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on 3-Ethylpyridine-2-carboxylic acid would typically involve optimizing the molecule's geometry to find its most stable conformation. Following optimization, various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges would be calculated. These calculations would help in understanding the reactive sites of the molecule. For instance, a study on the related compound, 3-Ethylpyridine (B110496), utilized DFT with the B3LYP functional and 6-31G(d,p) and 6-311++G(d,p) basis sets to determine its harmonic vibrational frequencies and optimized geometry. nih.gov However, a similar detailed analysis for this compound is not documented in the searched literature.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to predicting a molecule's ability to donate or accept electrons. An FMO analysis of this compound would reveal its electrophilic and nucleophilic sites, providing insights into its potential reactivity in chemical reactions. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and reactivity. While the principles of FMO analysis are well-established, specific calculations and orbital visualizations for this compound are not available in the reviewed sources.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density. A QTAIM analysis of this compound would involve identifying bond critical points (BCPs) for each bond in the molecule. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would allow for the characterization of the bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. This would provide a detailed picture of the bonding within the molecule, including any intramolecular hydrogen bonds. Unfortunately, no QTAIM studies specifically targeting this compound have been found.

Molecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties.

In Silico Approaches for Rational Molecular Design

The application of in silico methods for the rational molecular design of drugs and functional materials is a cornerstone of modern research. These computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, allow for the prediction of a molecule's behavior and interactions with biological targets before synthesis, saving significant time and resources.

For pyridinecarboxylic acid derivatives, these approaches have been instrumental. For instance, docking studies on novel picolinic acid derivatives have been used to evaluate their binding affinity towards specific enzyme targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, to predict their potential as anticancer agents. Theoretical calculations using DFT have been employed to correlate molecular parameters with experimentally observed cytotoxic activity in dihydropyridine (B1217469) carboxylic acid derivatives.

While no specific in silico molecular design studies have been published for this compound, the established computational frameworks used for its chemical relatives would be directly applicable. A hypothetical in silico workflow for designing novel therapeutics based on the this compound scaffold would involve:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease state.

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active site of the target protein to predict binding affinity and mode.

Pharmacophore Modeling: Identifying the key chemical features of the molecule responsible for its (predicted) biological activity.

ADMET Prediction: Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules to assess their drug-likeness.

Such studies would generate vast datasets, including predicted binding energies and interaction profiles, which would be compiled into tables to guide the selection of the most promising candidate molecules for synthesis and experimental validation. However, at present, such specific data tables and detailed research findings for this compound are absent from the scientific literature.

Based on a comprehensive search of available scientific literature, detailed research on the coordination chemistry and metal complexation of the specific compound This compound is exceptionally limited. The current body of published work does not provide sufficient data to generate a thorough and scientifically accurate article that adheres to the detailed outline provided in the user's request.

To provide a comprehensive and informative article on the coordination chemistry of this class of compounds, it would be necessary to broaden the scope to include closely related and extensively studied analogs such as picolinic acid (pyridine-2-carboxylic acid) and its other substituted derivatives. These analogs have a rich and well-documented coordination chemistry that would allow for a detailed discussion of the topics outlined in the request.

Therefore, we are unable to proceed with generating an article focused solely on "this compound" due to the lack of specific research data. We recommend expanding the subject to include relevant analogs to fulfill the user's request for a detailed and informative scientific article.

Biological Interaction Modalities and Mechanistic Insights

Molecular Target Interaction Research

Research into the molecular interactions of pyridine (B92270) carboxylic acid derivatives suggests several potential modalities for 3-Ethylpyridine-2-carboxylic acid, including interactions with enzymes, receptors, and nucleic acids.

While specific enzyme inhibition studies for this compound are not extensively documented in publicly available research, the broader class of pyridine carboxylic acid derivatives is known for its enzyme-inhibiting capabilities. nih.gov The structural features of these compounds play a crucial role in their inhibitory action. The aromatic and electron-deficient nature of the pyridine ring allows for potential π-π stacking and hydrogen bond interactions with amino acid residues in enzyme active sites, which can enhance binding affinity. nih.gov

Furthermore, the carboxylic acid group at the 2-position is a key functional group. It introduces polarity and has the ability to coordinate with metal ions, such as zinc, which are often found as cofactors in the active sites of enzymes like carbonic anhydrases and matrix metalloproteinases. nih.gov For example, studies on nicotinic acid derivatives have shown that the carboxylic acid moiety binds to the Zn2+ ion within the active site of carbonic anhydrase. nih.gov The versatility of the pyridine ring allows for substitutions at various positions, which can be used to fine-tune the molecule's activity and selectivity against specific enzyme targets. nih.gov Pyridine carboxylic acid derivatives have been investigated as inhibitors for a wide array of enzymes, including synthases, urease, and tyrosinase. nih.gov

Investigations into pyridine-2-carboxylic acid derivatives have revealed their potential to interact with cell surface receptors. A notable example is their activity as antagonists for the N-Methyl-D-Aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov In a study focused on developing NMDA receptor antagonists, a series of pyridine-2-carboxylic acid derivatives were synthesized and evaluated. nih.gov

One of the most potent compounds in that series was 4-(sulfomethyl)pyridine-2-carboxylic acid, which exhibited a modest half-maximal inhibitory concentration (IC50) of 40 μM. nih.gov Molecular modeling studies suggested that the sulfonic acid moiety of this compound likely adopts a different binding geometry within the NMDA receptor compared to related phosphonic acid-containing antagonists. nih.gov This indicates that the pyridine-2-carboxylic acid scaffold can serve as a platform for developing receptor ligands, although direct receptor binding data for this compound itself is not currently available.

Direct interaction studies between this compound and DNA have not been reported. However, research on metal complexes incorporating pyridine dicarboxylic acid ligands demonstrates that this class of molecules can be guided to interact with DNA. nih.gov Palladium(II) and Platinum(II) complexes synthesized with 2,2'-bipyridyl-dicarboxylic acids have been shown to interact with fish sperm DNA. nih.gov

These interactions were investigated using spectroscopic methods and agarose (B213101) gel electrophoresis, which provided evidence that the metal complexes can efficiently cleave plasmid DNA. nih.gov The mode of interaction for such complexes is often through groove binding. It is crucial to note that these findings pertain to metal complexes where the pyridine carboxylic acid acts as a ligand, and this activity cannot be directly extrapolated to the free this compound molecule.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies on various pyridine derivatives provide a framework for understanding how the structural features of this compound might influence its biological activity.

The key structural components of this compound are the pyridine ring, the C2-carboxylic acid group, and the C3-ethyl group.

The Pyridine-2-Carboxylic Acid Scaffold: This core structure is critical for binding to biological targets. In studies of NMDA receptor antagonists, the aromatic pyridine ring was shown to be important for activity, with the corresponding piperidine (B6355638) (a saturated ring) analogue of a sulfonic acid derivative being poorly active. nih.gov This highlights the role of the aromatic system in target engagement.

Substituents on the Pyridine Ring: The nature and position of substituents significantly impact biological activity. A general review of pyridine derivatives with antiproliferative activity found that the presence of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), or an amino (-NH2) group, tended to enhance activity. nih.gov Conversely, bulky groups or halogen atoms were often associated with lower activity. nih.gov In another study on STAT3 inhibitors, replacing a benzene (B151609) ring in the parent compound with a pyridine ring markedly reduced the inhibitory activity, suggesting that the electronic properties of the heterocyclic ring are a critical determinant of interaction. acs.org

The ethyl group at the 3-position of the target molecule is a small, lipophilic alkyl group. Its specific contribution to activity would depend on the topology of the target's binding site—whether it fits into a hydrophobic pocket or causes steric hindrance.

| Structural Feature | General SAR Observation | Potential Implication for this compound | Reference |

|---|---|---|---|

| Pyridine Ring | Aromaticity is often crucial for activity compared to saturated rings. | The aromatic pyridine core is likely essential for its biological interactions. | nih.gov |

| Carboxylic Acid Group | Acts as a hydrogen bond donor/acceptor and can chelate metal ions. | Enables key interactions within enzyme or receptor binding sites. | nih.gov |

| Ring Substituents | Electron-donating groups (-OH, -NH2) can enhance activity, while bulky groups or halogens may decrease it. | The ethyl group provides a small, lipophilic feature that could influence binding affinity and selectivity. | nih.gov |

| Overall Electronic Profile | Replacing other aromatic systems (e.g., benzene) with pyridine can significantly alter activity. | The specific electronic nature of the pyridine ring is a critical determinant of its interaction potential. | acs.org |

Biological Transformation and Metabolism Research of Related Pyridine Derivatives

While the specific metabolic fate of this compound has not been detailed, research on the biotransformation of structurally related ethylpyridines and other pyridine derivatives provides strong indications of its likely metabolic pathways.

Microbial transformation studies offer a valuable model for mammalian metabolism. The fungus Beauveria bassiana has been shown to transform both 4-ethylpyridine (B106801) and 2-methyl-5-ethylpyridine. intellectualarchive.com The primary metabolic reactions observed were:

Oxidation of the ethyl side chain: Stereoselective oxidation of the methylene (B1212753) group in the ethyl substituent leads to the formation of the corresponding optically active (1-hydroxyethyl)pyridine. intellectualarchive.com

Oxidation of other alkyl groups: In the case of 2-methyl-5-ethylpyridine, hydroxylation of the methyl group to a hydroxymethyl group was also observed. intellectualarchive.com

N-oxidation: Formation of the corresponding pyridine-N-oxide is another observed metabolic pathway. intellectualarchive.com

These fungal transformation pathways are analogous to phase I metabolic reactions in mammals, which are often catalyzed by cytochrome P450 (CYP) enzymes. For instance, the metabolism of the proton pump inhibitor Rabeprazole, which contains a substituted pyridine ring, is mediated by CYP2C19 and CYP3A4. wikipedia.org Furthermore, the simple molecule 3-ethylpyridine (B110496) can be degraded by the bacterium Gordonia nitida. sigmaaldrich.com

Based on this research, the expected metabolic pathways for this compound in a biological system would likely involve hydroxylation of the ethyl side chain and potentially N-oxidation of the pyridine ring nitrogen.

| Related Compound | Metabolic Pathway Observed | Transforming System | Reference |

|---|---|---|---|

| 4-Ethylpyridine | Hydroxylation of ethyl group, N-oxidation | Beauveria bassiana (fungus) | intellectualarchive.com |

| 2-Methyl-5-ethylpyridine | Hydroxylation of ethyl group, Hydroxylation of methyl group, N-oxidation | Beauveria bassiana (fungus) | intellectualarchive.com |

| 3-Ethylpyridine | Degradation | Gordonia nitida (bacterium) | sigmaaldrich.com |

| Rabeprazole (contains a pyridine ring) | Metabolism via CYP enzymes | Human (CYP2C19, CYP3A4) | wikipedia.org |

Environmental Fate and Biodegradation Research

Microbial Degradation Pathways of Alkylpyridines and Related Heterocycles

The microbial breakdown of pyridine (B92270) and its derivatives can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.gov The rate of transformation is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov Generally, pyridinecarboxylic acids exhibit higher transformation rates compared to other derivatives like methylpyridines or aminopyridines. nih.gov

While specific studies on the microbial degradation of 3-ethylpyridine-2-carboxylic acid are not prevalent in the reviewed literature, insights can be drawn from research on structurally similar compounds. The degradation of alkylpyridines, for instance, has been a subject of several investigations. A notable study on the degradation of 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31 revealed a novel metabolic pathway. nih.govnih.gov This pathway is initiated by a C-2–C-3 ring cleavage, a departure from the more commonly observed initial hydroxylation or oxidation of the alkyl side chain. nih.gov The detection of formic acid as a metabolite supports this ring cleavage mechanism. nih.govnih.gov Furthermore, the release of ammonium (B1175870) ions into the culture medium indicates the cleavage of the aromatic ring and subsequent release of nitrogen. nih.gov

The degradation of pyridine itself has been extensively studied in various bacterial strains, such as Arthrobacter sp. strain 68b. asm.orgnih.govasm.org In this strain, the degradation pathway is encoded by a set of genes on a catabolic plasmid and involves four enzymatic steps, culminating in the formation of succinic acid. asm.orgnih.govasm.org The initial step is a direct oxidative cleavage of the pyridine ring by a two-component flavin-dependent monooxygenase system, without prior reduction or hydroxylation of the ring. asm.orgnih.govasm.org

Research on pyridinecarboxylic acids, which are structurally related to this compound, also provides valuable clues. The degradation of pyridine-2-carboxylic acid (α-picolinic acid) has been reported, indicating that microorganisms possess the enzymatic machinery to metabolize this class of compounds. tandfonline.com The presence of both an alkyl group and a carboxylic acid group on the pyridine ring of this compound suggests that its degradation could potentially proceed via multiple pathways, including those initiated by attack on the ethyl group, decarboxylation, or direct ring fission.

The following table summarizes various microorganisms capable of degrading pyridine and its derivatives, highlighting the diversity of catabolic capabilities within the microbial world.

| Microorganism | Degraded Compound(s) | Key Pathway Feature(s) |

| Gordonia nitida LE31 | 3-Methylpyridine, 3-Ethylpyridine | C-2–C-3 ring cleavage, formation of formic acid. nih.govnih.gov |

| Arthrobacter sp. strain 68b | Pyridine, 2-Methylpyridine | Direct oxidative ring cleavage by a monooxygenase, leading to succinic acid. asm.orgnih.govasm.org |

| Pseudomonas sp. strain KM3 | 3-Methylpyridine | Oxidation of the methyl group. nih.gov |

| Corynebacterium sp. | N-ethylpyridinium | Cleavage of the pyridinium (B92312) ring. njit.edu |

| Various Bacteria | Pyridinecarboxylic acids | Generally higher transformation rates compared to other pyridine derivatives. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate of chemicals, including their biodegradability. scispace.comnih.govacs.orguni-konstanz.de These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, in this case, its susceptibility to microbial degradation. europa.eu For nitrogen heterocyclic compounds, QSAR studies have identified specific molecular fragments that can either enhance (activating fragments) or hinder (inactivating fragments) biodegradation. scispace.comnih.govacs.orguni-konstanz.de

A comprehensive study on the biodegradability of 194 N-heterocyclic compounds identified several key structural features that influence their aerobic degradation. scispace.comnih.govacs.orguni-konstanz.de The presence of target sites for certain enzymes was found to be a significant predictor of biodegradability. scispace.comnih.govacs.orguni-konstanz.de

Key Factors Influencing Biodegradability of N-Heterocycles based on QSAR:

Activating Features:

Target sites for molybdenum hydroxylases: These are particularly important for the biodegradation of aromatic N-heterocycles. nih.govacs.org These enzymes introduce hydroxyl groups onto the ring, which is often a critical initial step for subsequent ring cleavage.

Target sites for amidohydrolases: These enhance the degradation of nonaromatic N-heterocycles. nih.govacs.org

Target sites for cytochrome P450 monooxygenases: These also contribute to the degradation of nonaromatic N-heterocycles. nih.govacs.org

Inactivating Features: The presence of certain structural fragments can make a compound more resistant to degradation. While the specific inactivating fragments for pyridine derivatives are varied, factors such as the degree of substitution and the presence of specific functional groups can contribute to recalcitrance.

For this compound, its structure contains both an aromatic pyridine ring and a carboxylic acid group. The presence of the carboxylic acid group generally increases the biodegradability of pyridine derivatives. nih.gov The aromatic ring itself is a potential target for molybdenum hydroxylases, which could initiate the degradation process. The ethyl group at the 3-position might influence the accessibility of the ring to enzymatic attack.

The following table presents a simplified overview of how structural features, based on QSAR principles, might influence the predicted biodegradability of a compound like this compound.

| Structural Feature of this compound | Corresponding QSAR Principle | Predicted Impact on Biodegradability |

| Aromatic Pyridine Ring | Potential target for molybdenum hydroxylases. nih.govacs.org | Enhancing |

| Carboxylic Acid Group | Pyridinecarboxylic acids generally have higher transformation rates. nih.gov | Enhancing |

| Ethyl Group at C-3 | May sterically hinder or electronically influence enzymatic attack on the ring. | Potentially hindering or neutral |

It is important to note that while QSAR models provide valuable predictions, they are based on statistical correlations from a dataset of tested chemicals. europa.eu The actual biodegradability of a novel compound like this compound would need to be confirmed through experimental studies.

Advanced Analytical Characterization Techniques in 3 Ethylpyridine 2 Carboxylic Acid Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of 3-Ethylpyridine-2-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, researchers can gain a wealth of information about its constituent atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group (–COOH) is typically highly deshielded and appears as a singlet at a downfield chemical shift, often in the range of 10–12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are also deshielded and absorb in the 2-3 ppm region. libretexts.org For this compound, the protons of the ethyl group and the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns, providing definitive information about their connectivity. The addition of D₂O would lead to the disappearance of the carboxylic acid proton signal due to hydrogen-deuterium exchange. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of a carboxylic acid is significantly deshielded and typically resonates in the 160–185 ppm region. libretexts.orgpressbooks.pub Specifically, saturated aliphatic acids tend to be at the downfield end of this range (~185 ppm), while aromatic and α,β-unsaturated acids are found more upfield (~165 ppm). pressbooks.pub The carbons of the ethyl group and the pyridine ring in this compound would also have distinct signals, allowing for a complete assignment of the carbon skeleton.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 | 160-185 |

| α-Protons (to COOH) | 2-3 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit several characteristic IR absorptions. pressbooks.pub

A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹ due to the O–H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pubspectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong absorption between 1710 and 1760 cm⁻¹. pressbooks.pub For dimeric carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. pressbooks.pub The C–O stretching vibration appears in the 1210–1320 cm⁻¹ range, and a broad O–H wagging peak is generally found between 900 and 960 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (H-bonded) | 2500–3300 | Strong, Broad |

| C=O Stretch | 1710–1760 | Strong |

| C–O Stretch | 1210–1320 | Medium |

| O–H Wag | 900–960 | Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While unconjugated carboxylic acids have an absorption maximum around 210 nm, which is often not practically useful, the presence of the pyridine ring in this compound introduces conjugation. libretexts.org Aromatic systems like pyridine exhibit characteristic π → π* and n → π* transitions. For instance, pyridine itself shows absorption bands in the UV region. The UV-Vis spectrum of this compound would therefore be expected to show absorptions related to the electronic transitions within the substituted pyridine ring system. The NIST WebBook reports UV/Visible spectrum data for the related compound 3-ethylpyridine (B110496). nist.gov

Mass Spectrometry Techniques (e.g., GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group ([M-17]) and the carboxyl group ([M-45]) are often observed. libretexts.org For this compound, the molecular ion peak (M⁺) would be expected, along with fragmentation patterns characteristic of the loss of the ethyl group and cleavage of the carboxylic acid moiety. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before its mass analysis.

Diffraction Techniques

Diffraction techniques are crucial for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of individual atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

The crystal structures of numerous pyridine carboxylic acid derivatives have been successfully elucidated using this technique. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring, the conformation of the ethyl and carboxylic acid substituents, and how the molecules pack in the solid state, including the formation of hydrogen-bonded dimers or other supramolecular assemblies. mdpi.comnih.gov The C=O and C-O bond lengths within the carboxylic acid group can also confirm whether the acid is neutral or deprotonated. mdpi.com

Chromatographic Methods for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for purity assessment and separation from related substances. The inherent polarity of the carboxylic acid group and the pyridine ring allows for effective separation using reversed-phase HPLC.

Detailed Research Findings:

The separation of pyridine carboxylic acid isomers and their derivatives is well-documented, demonstrating the utility of HPLC in resolving structurally similar compounds. epa.govgoogle.com For this compound, a reversed-phase HPLC method is typically employed. The method's effectiveness hinges on the careful selection of the stationary phase (e.g., C18 column), mobile phase composition, and detector settings. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with the pH of the buffer being a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing retention time. nih.govpensoft.net

Since the carboxyl functional group is a weak chromophore, derivatization is sometimes employed to enhance detection sensitivity, especially for trace analysis. nih.govnih.gov Reagents that react with the carboxylic acid to form a highly UV-absorbent or fluorescent derivative can significantly lower the limit of detection. psu.edu However, for routine purity analysis where concentration is not a limiting factor, direct UV detection is often sufficient.

A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent, followed by injection into the HPLC system. The resulting chromatogram would show a major peak corresponding to the compound and potentially smaller peaks for any impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Below is a representative table of HPLC parameters that could be used for the analysis of this compound.

Interactive Data Table: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-10 min |

Note: The above parameters are illustrative and may require optimization for specific applications.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. CV can be used to determine the reduction and oxidation potentials of the molecule, offering information about its electronic structure and reactivity.

Detailed Research Findings:

The electrochemical behavior of pyridine carboxylic acids is influenced by the pyridine ring, which can be reduced, and the carboxylic acid group, which can affect the electron density of the ring and undergo its own redox processes under certain conditions. Studies on related pyridine carboxylic acid derivatives have shown that they can participate in electron transfer reactions. nih.gov The electrochemical reduction of pyridine-3-carboxylic acid has been studied at various electrodes, indicating that the pyridine ring is the primary site of reduction. researchgate.net

For this compound, a cyclic voltammetry experiment would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte. A three-electrode system (working, reference, and counter electrodes) is used to apply a potential that is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which the compound is oxidized or reduced. This information is crucial for understanding its behavior in environments where electron transfer processes are important, such as in the development of new catalysts or sensors.

The data obtained from cyclic voltammetry can be summarized in a table, as shown below for a hypothetical analysis of this compound.

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Cathodic Peak Potential (Epc) | -1.2 V (vs. Ag/AgCl) |

| Anodic Peak Potential (Epa) | -0.8 V (vs. Ag/AgCl) |

Note: The above data is hypothetical and serves as an example of the type of information obtained from a cyclic voltammetry experiment. Actual values would need to be determined experimentally.

Viscometric Analysis for Macromolecular Interaction Studies

Viscometric analysis is a technique used to study the viscosity of a solution, which can provide information about the size, shape, and interactions of molecules in that solution. In the context of this compound, viscometry could be employed to investigate its interactions with macromolecules, such as proteins or synthetic polymers.

Detailed Research Findings:

For example, if this compound were to bind to a protein and cause it to adopt a more compact conformation, a decrease in the solution's viscosity would be expected. Conversely, if the binding event caused the protein to unfold or aggregate, an increase in viscosity would be observed. By measuring the viscosity of a macromolecule solution at various concentrations of this compound, one can infer the nature of the interaction.

The results of such a study could be presented in a table showing the change in viscosity as a function of the concentration of this compound.

Interactive Data Table: Illustrative Viscometric Data for the Interaction of a Macromolecule with this compound

| Concentration of this compound (mM) | Relative Viscosity (η/η₀) |

| 0 | 1.50 |

| 1 | 1.45 |

| 2 | 1.41 |

| 5 | 1.35 |

| 10 | 1.30 |

Note: This data is illustrative and represents a hypothetical scenario where the binding of this compound leads to a more compact conformation of the macromolecule, resulting in a decrease in the relative viscosity of the solution. η is the viscosity of the solution and η₀ is the viscosity of the solvent.

Industrial and Applied Research Perspectives

Role as Intermediate in Organic Synthesis and Chemical Manufacturing

3-Ethylpyridine-2-carboxylic acid is a significant intermediate in the multi-step synthesis of more complex molecules. Carboxylic acids, in general, are a major category of building blocks used extensively for creating compound libraries for research and development, largely due to the reliability of amide bond formation. enamine.net The class of pyridine (B92270) carboxylic acids, which includes this compound, are important intermediates for producing pharmaceuticals and agrochemicals. google.com

A key application of this compound is its role as a precursor in the formation of substituted pyridine-2,3-dicarboxylic acids. These dicarboxylic acids are themselves valuable intermediates, especially in the synthesis of herbicidally-active compounds. google.com The process often involves the oxidation of the ethyl group of a precursor like 3-ethyl-8-hydroxyquinoline to form the corresponding dicarboxylic acid, highlighting the reactivity of the ethyl-substituted pyridine core in building more complex functional molecules.

Applications in Agrochemical and Specialty Chemical Development

The primary documented application of this compound lies in the agrochemical sector. Pyridine carboxylic acids are a known class of synthetic auxin herbicides, which function by mimicking plant growth hormones to induce abnormal growth and plant death. vt.eduvt.edu Several major herbicides, such as picloram (B1677784) and clopyralid, belong to this chemical family. vt.edunih.gov

This compound serves as an intermediate in the creation of more complex pyridine-2,3-dicarboxylic acid esters, which are pivotal for synthesizing herbicidally-active derivatives. google.com This pathway underscores the compound's importance in developing new, selective herbicides for weed control. nih.govresearchgate.net The broader family of pyridine derivatives, including the precursor 3-ethylpyridine (B110496), is widely used in the agrochemical, pharmaceutical, and materials science industries, indicating the value of this structural motif in creating high-value specialty chemicals. nih.govthegoodscentscompany.com

Exploration of Potential in Advanced Materials Science

While direct research on this compound in advanced materials is not extensively documented, the broader class of pyridine carboxylic acids is actively explored in materials science. Specifically, these compounds are used as organic ligands to create metal-organic frameworks (MOFs). pipzine-chem.com MOFs are materials with high porosity and regular structures, making them excellent for applications in gas adsorption, separation, and catalysis. pipzine-chem.com

For instance, the related compound 3-methylpyridine-2-carboxylic acid is known to be used as a ligand in the synthesis of various metal complexes and is proposed for creating MOFs. pipzine-chem.comsigmaaldrich.comsigmaaldrich.com Similarly, pyridine-3,5-dicarboxylic acid and pyridine-2,3-dicarboxylic acid are used to construct novel MOFs with unique structural architectures and photoluminescent properties. rsc.orgresearchgate.netrsc.orggoogle.com Given these precedents, it is plausible that this compound could also serve as a valuable ligand for developing new functional materials, although specific research in this area remains to be published. The coordination chemistry of pyridine carboxylic acids with metal ions is a key area of interest for developing materials with tailored properties. nih.gov

Economic and Environmental Considerations in Industrial Production

From an environmental standpoint, traditional methods for producing pyridine carboxylic acids, which often involve the oxidation of alkylpyridines with agents like nitric acid, pose challenges. google.com These processes can generate significant greenhouse gases, such as nitrous oxide, which has a much stronger greenhouse effect than carbon dioxide. vt.edu Consequently, there is a strong drive towards developing "green" and eco-friendly industrial processes. google.comsciencedaily.com Modern approaches focus on improving carbon efficiency, minimizing effluent load, and enabling the recovery and recycling of unreacted materials and byproducts. google.comgoogle.com The development of sustainable catalysts and milder reaction conditions are active areas of research to reduce the environmental footprint of producing these important chemical intermediates. acs.orgnih.gov

Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO2 epa.govuni.lu |

| Average Mass | 151.165 g/mol epa.gov |

| Monoisotopic Mass | 151.063329 g/mol epa.govuni.lu |

| CAS Number | 4116-88-5 epa.gov |

Future Research Directions for 3 Ethylpyridine 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Methodologies

Key areas for future investigation include:

Direct C-H Functionalization: Developing catalytic methods for the direct carboxylation of 3-ethylpyridine (B110496) at the C2 position would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3-Ethylpyridine-2-carboxylic acid could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Biocatalysis: Engineering enzymes or whole-cell systems to perform the selective oxidation of 3-ethylpyridine or related precursors could provide a highly specific and green pathway to the target molecule, operating under mild conditions.

Novel Catalytic Systems: Exploration of catalysts based on earth-abundant metals or photoredox catalysis could lead to more cost-effective and sustainable production methods. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Carboxylation | Atom economy, reduced steps, lower waste | Catalyst development, regioselectivity control |

| Flow Chemistry Synthesis | High throughput, safety, scalability, process control | Reactor design, optimization of flow parameters |

| Biocatalytic Oxidation | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |

| Earth-Abundant Metal Catalysis | Cost-effectiveness, reduced environmental impact | Catalyst stability and activity, reaction optimization |

Deeper Exploration of Uncharted Chemical Transformations

The reactivity of this compound is not fully explored. Its structure offers multiple sites for chemical modification, including the pyridine (B92270) ring, the carboxylic acid group, and the ethyl substituent. A deeper understanding of its chemical behavior is essential for unlocking its full potential.

Future research should focus on:

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make this compound an excellent candidate for a bidentate ligand. Systematic studies on its coordination with a wide range of transition metals and lanthanides could yield novel metal-organic frameworks (MOFs), catalysts, or imaging agents. The related 3-Methylpyridine-2-carboxylic acid is already known to form complexes with metals like copper, cobalt, and nickel. sigmaaldrich.com

Selective Functionalization: Developing methods for the selective chemical modification of the pyridine ring (e.g., halogenation, amination at the C4, C5, or C6 positions) or the ethyl group (e.g., oxidation, halogenation) would create a library of new derivatives with diverse properties.

Carboxylic Acid Derivatization: Beyond simple esters and amides, transforming the carboxylic acid group into more complex functionalities such as isocyanates, acyl azides, or tetrazoles could open doors to new applications in medicinal chemistry and materials science.

Decarboxylation and Ring-Opening Reactions: Investigating controlled decarboxylation reactions could provide a route to specifically substituted 3-ethylpyridines. nih.gov Furthermore, exploring ring-opening reactions under specific conditions could yield valuable aliphatic compounds.

Integration of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. Applying these models to this compound can provide valuable insights and reduce the trial-and-error nature of laboratory work.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, spectroscopic properties (NMR, IR), electronic structure, and reaction mechanisms. This can help in understanding its reactivity and designing new synthetic pathways.

Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of enzymes or receptors. nih.gov Molecular dynamics can further simulate the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of this compound derivatives with their biological activity or physical properties, enabling the predictive design of more potent or suitable compounds.

Co-crystal Prediction: Computational models can be used to predict the likelihood of forming co-crystals with other active pharmaceutical ingredients or excipients, a strategy used to improve properties like solubility and stability. mdpi.com

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| Monoisotopic Mass | 151.06332 Da | PubChem | uni.lu |

| XlogP | 1.5 | PubChem | uni.lu |

| Collision Cross Section ([M+H]⁺) | 129.2 Ų | CCSbase | uni.lu |

| Collision Cross Section ([M-H]⁻) | 130.5 Ų | CCSbase | uni.lu |

Design and Synthesis of Targeted Probes for Biological Systems

The bifunctional nature of this compound makes it an attractive scaffold for the development of targeted molecular probes for diagnostics and research. The carboxylic acid group provides a convenient handle for conjugation to other molecules.

Future research in this area should explore:

Fluorescent Probes: Conjugating this compound to a fluorophore could create probes for detecting specific metal ions or biological molecules. The pyridine-carboxylate moiety could act as the recognition site, with binding events modulating the fluorescence output. This is analogous to how dyes like Cy3B carboxylic acid are used for labeling. broadpharm.com

Radiolabeled Tracers for PET/SPECT Imaging: By chelating a radioisotope (e.g., Gallium-68, Copper-64) or by incorporating a radionuclide (e.g., Fluorine-18) onto the molecule, it could be developed into a tracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Targeted Drug Delivery: The molecule could serve as a linker or a component of a larger system for targeted drug delivery. Inspired by dicarboxylic acid-based ligands used to target prostate-specific membrane antigen (PSMA), derivatives of this compound could be explored for similar applications, delivering cytotoxic agents specifically to cancer cells. nih.gov

Probing Metabolic Pathways: Given that related alkylpyridines are degraded by specific bacterial pathways, isotopically labeled versions of this compound could be synthesized to serve as probes to elucidate these metabolic routes and identify the enzymes involved. nih.gov

Innovative Approaches for Sustainable Industrial Applications

The industrial utility of pyridine carboxylic acids, particularly as intermediates in the agrochemical industry for herbicides, is well-established. epo.orggoogle.com Future research should focus on leveraging this compound for more sustainable and innovative industrial applications.

Key directions for investigation are:

Green Agrochemicals: Developing new derivatives that exhibit high efficacy and selectivity as herbicides or pesticides but also possess improved biodegradability and lower environmental toxicity. Research into the metabolic pathways of related compounds could inform the design of these next-generation agrochemicals. nih.gov

Polymer Science: Using this compound as a monomer or a cross-linking agent could lead to the creation of novel polymers. The rigidity of the pyridine ring and the functionality of the other groups could impart unique thermal, mechanical, or conductive properties to these materials.

Sustainable Catalysis: Developing industrial processes that utilize catalysts based on non-toxic, earth-abundant metals for reactions involving this compound. rsc.org This aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing.

Bioremediation: Exploring the use of microorganisms that can metabolize this compound or its precursors for bioremediation purposes in environments contaminated with alkylpyridines. nih.gov

常见问题

Q. What are the common synthetic routes for 3-Ethylpyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A widely used approach involves condensation reactions between pyridine carboxaldehyde derivatives and malonic acid in the presence of pyridine and piperidine as catalysts. For example, heating pyridine carboxaldehyde with malonic acid in pyridine/piperidine at elevated temperatures (e.g., steam bath conditions) yields 3-(pyridyl)acrylic acid derivatives, which can be further functionalized . Optimization strategies include:

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for purity analysis. For instance, a reversed-phase C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with phosphoric acid) can separate this compound from impurities like methyl 3-acryloyl salicylate (MPS). Retention time comparison and spiking with reference standards are critical for validation .

Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?

- Methodological Answer : Derivatives exhibit anti-tubercular and anticancer activities. Assays typically involve:

- In vitro cytotoxicity testing : Using human cell lines (e.g., BEAS-2B lung epithelial cells) exposed to the compound at varying concentrations (e.g., 1–100 µM) for 48–72 hours, followed by MTT or resazurin-based viability assays .

- Anti-mycobacterial screening : Microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, with MIC (minimum inhibitory concentration) values calculated .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer : Discrepancies may arise due to metabolic instability, poor solubility, or off-target effects. To address this:

- Perform pharmacokinetic (PK) studies to assess bioavailability and metabolite formation (e.g., using LC-MS/MS).

- Optimize derivatives by introducing hydrophilic groups (e.g., carboxylate or hydroxyl moieties) to enhance solubility .

- Validate target engagement using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

Q. What advanced structural elucidation techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve supramolecular aggregation patterns (e.g., hydrogen-bonding networks in bromopyridine analogs) .

- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of substituents (e.g., ethyl vs. methyl groups).

- Computational modeling : Density functional theory (DFT) calculations can predict electronic properties and reactive sites for further functionalization .

Q. How can researchers optimize the synthesis of complex derivatives, such as 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylates, to minimize side reactions?

- Methodological Answer :

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh)) for Stille cross-coupling reactions to improve regioselectivity.

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce byproduct formation.

- Temperature control : Maintain reactions at 60–80°C to prevent decomposition of sensitive intermediates .

Methodological Considerations for Experimental Design

Q. What strategies are effective for analyzing the environmental impact of this compound during lab-scale synthesis?

- Answer :

- Waste management : Use solid-phase extraction (e.g., molecularly imprinted polymers) to isolate the compound from aqueous waste streams .

- Ecotoxicology screening : Perform Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .

Q. How can researchers address challenges in scaling up the synthesis of this compound derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。